molecular formula C13H21NO2 B3005144 3-[(2-Butoxyethoxy)methyl]aniline CAS No. 117437-09-9

3-[(2-Butoxyethoxy)methyl]aniline

Cat. No.: B3005144
CAS No.: 117437-09-9
M. Wt: 223.316
InChI Key: ZUTNCDDNIVSOKU-UHFFFAOYSA-N
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Description

3-[(2-Butoxyethoxy)methyl]aniline is an organic compound with the molecular formula C₁₃H₂₁NO₂. It is a derivative of aniline, where the aniline ring is substituted with a 2-butoxyethoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Butoxyethoxy)methyl]aniline typically involves the reaction of aniline with 2-butoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Butoxyethoxy)methyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Butoxyethoxy)methyl]aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Butoxyethoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyethoxy)methyl]aniline
  • 3-[(2-Ethoxyethoxy)methyl]aniline
  • 3-[(2-Propoxyethoxy)methyl]aniline

Uniqueness

3-[(2-Butoxyethoxy)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .

Biological Activity

3-[(2-Butoxyethoxy)methyl]aniline, with the chemical formula C11H17NO2, is a substituted aniline compound characterized by its unique butoxyethoxy side chain. This structural feature enhances its solubility and reactivity, making it a subject of interest in various biological and industrial applications. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic uses, and relevant research findings.

This compound is synthesized through methods that allow selective functional group introduction while preserving the aromatic system. The presence of the ether group in the side chain is critical for its properties and biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, related compounds suggest potential interactions with biological membranes and proteins. Substituted anilines are known to exhibit diverse biological effects, including:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various human cancer cell lines.
  • Enzyme Inhibition : Some derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that substituted anilines can exhibit significant cytotoxicity against cancer cell lines. For instance, studies on structurally related compounds have shown:

  • Cytotoxic Effects : Compounds similar to this compound were evaluated for their cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). These studies often employ the MTT assay to determine IC50 values, which reflect the concentration needed to inhibit cell growth by 50% .

Interaction with Biological Targets

The unique side chain of this compound may influence its interaction with biological targets:

  • Membrane Interaction : The compound's hydrophobic properties could facilitate its integration into lipid membranes, potentially altering membrane dynamics and protein function.
  • Enzyme Interaction : Preliminary studies suggest that similar compounds can inhibit tubulin polymerization, a crucial process in cell division, indicating a potential mechanism for anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other anilines:

Compound NameChemical FormulaKey Characteristics
AnilineC6H7NSimplest aromatic amine; precursor in dyes
4-MethylanilineC7H9NExhibits similar reactivity; used in pharmaceuticals
N-MethylanilineC7H9NCommonly used as a solvent; less toxic than aniline
4,4'-Methylenebis(2-methylaniline)C15H18N2Used in epoxy resin formulations; enhanced stability

Uniqueness : The butoxyethoxy side chain differentiates this compound from simpler anilines by enhancing solubility and potentially modifying its biological activity.

Properties

IUPAC Name

3-(2-butoxyethoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-7-15-8-9-16-11-12-5-4-6-13(14)10-12/h4-6,10H,2-3,7-9,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTNCDDNIVSOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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